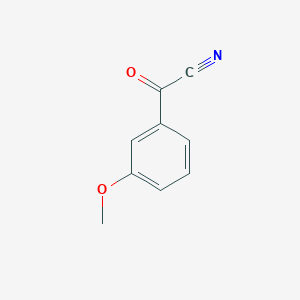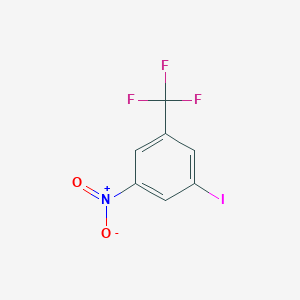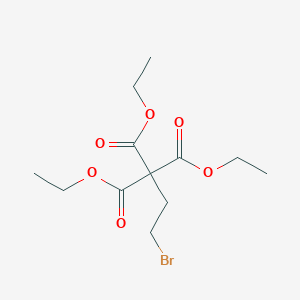
3-甲氧基苯甲酰氰
描述
3-Methoxybenzoyl cyanide, also known as 3-Cyanophenyl methyl ether or 3-Methoxybenzoylnitrile, is a chemical compound . It has the CAS Number: 23194-66-3 and a molecular weight of 161.16 . The IUPAC name for this compound is (3-methoxyphenyl) (oxo)acetonitrile .
Molecular Structure Analysis
The molecular formula of 3-Methoxybenzoyl cyanide is C9H7NO2 . The InChI code for this compound is 1S/C9H7NO2/c1-12-8-4-2-3-7 (5-8)9 (11)6-10/h2-5H,1H3 .Physical And Chemical Properties Analysis
3-Methoxybenzoyl cyanide has a density of 1.1±0.1 g/cm3 . Its boiling point is 286.4±0.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.6±3.0 kJ/mol . The flash point is 98.9±0.0 °C .科学研究应用
-
Cyanation Reactions
- Field : Organic & Biomolecular Chemistry
- Application : The cyanation reaction is a key transformation due to the wide-ranging applications of nitrile compounds in organic chemistry . Traditionally, the cyanation reaction employs metal cyanides as cyanide sources, which are toxic and environmentally unfriendly .
- Method : Very recently, many excellent examples of using combined cyanide sources as cyanating agents have been reported . This involves the use of combined cyano-group sources in a variety of cyanation reactions .
- Results : The use of combined cyanide sources has been shown to be an effective method for carrying out cyanation reactions .
-
Non-toxic Cyanide Sources
- Field : Organic & Biomolecular Chemistry
- Application : The present review gives an overview over non-toxic cyanation agents and cyanide sources used in the synthesis of structurally diverse products containing the nitrile function .
- Method : Nucleophilic as well as electrophilic agents/systems that transfer the entire CN-group were taken into consideration .
- Results : Over the years, many approaches towards non-toxic alternatives for cyanation reactions have been reported .
-
Cyanobenzotriazole and Cyano (benz)imidazole
- Field : Organic & Biomolecular Chemistry
- Application : 1-Cyanobenzotriazole has been frequently used as an electrophilic cyanation reagent since the middle of the 1990s .
- Method : This reagent can be used for reactions with either heteroatom or with C-nucleophiles .
- Results : The use of 1-Cyanobenzotriazole has been shown to be an effective method for carrying out cyanation reactions .
-
Electrophilic Cyanide-Transfer Reactions
- Field : Organic & Biomolecular Chemistry
- Application : Electrophilic cyanide-transfer reactions are a key transformation in organic chemistry .
- Method : These reactions involve the transfer of a cyanide group from an electrophilic source to a nucleophile .
- Results : Electrophilic cyanide-transfer reactions have been shown to be an effective method for synthesizing a wide range of nitrile compounds .
-
Cyanation of Benzylic Chlorides
- Field : Organic & Biomolecular Chemistry
- Application : The group of Jianji Wang reported the cyanation of different benzylic chlorides by palladium and copper catalysis .
- Method : This involves the substitution of leaving groups in α-carbonyl- or benzylic-position by cyanide .
- Results : This method has been shown to be an effective way to produce α-amino compounds .
-
Cyanogenic Glycosides in Plants
- Field : Environmental Science
- Application : In a natural environment, cyanide exists as cyanogenic glycosides in plant seeds .
- Method : These compounds can be converted into less toxic compounds and excreted with physiological fluids .
- Results : This process helps to detoxify cyanide in the environment .
安全和危害
未来方向
属性
IUPAC Name |
3-methoxybenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPLCTVJWFATQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494332 | |
| Record name | 3-Methoxybenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybenzoyl cyanide | |
CAS RN |
23194-66-3 | |
| Record name | 3-Methoxybenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)










